![molecular formula C7H6ClN3S2 B12953208 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-57-3](/img/structure/B12953208.png)
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反应分析
Types of Reactions: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like morpholine or other amines in the presence of a base such as triethylamine.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
科学研究应用
作用机制
The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes.
相似化合物的比较
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones
Comparison:
- Unique Features: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity .
- Biological Activity: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions on the thiazole and pyrimidine rings can significantly influence their potency and selectivity .
属性
CAS 编号 |
119011-57-3 |
|---|---|
分子式 |
C7H6ClN3S2 |
分子量 |
231.7 g/mol |
IUPAC 名称 |
7-chloro-5-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S2/c1-3-9-5(8)4-6(10-3)11-7(12-2)13-4/h1-2H3 |
InChI 键 |
OPPDAEXWQLSWEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=N2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)

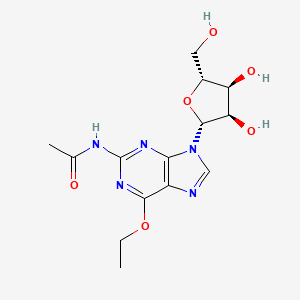
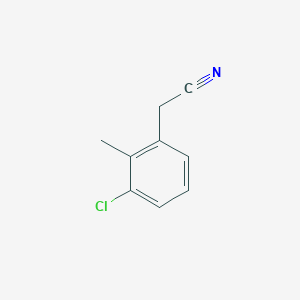
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
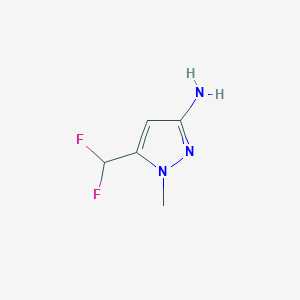
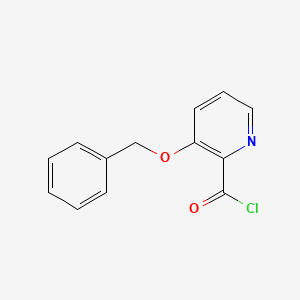
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
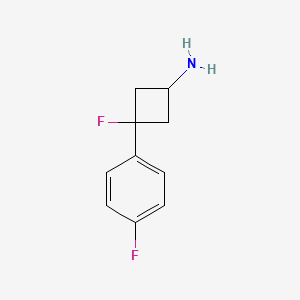
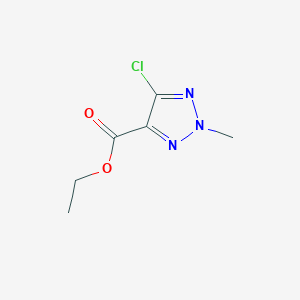



![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
